molecular formula C10H23NO4 B8686979 3,3'-(Butylimino)bispropane-1,2-diol CAS No. 65838-95-1

3,3'-(Butylimino)bispropane-1,2-diol

Cat. No.: B8686979
CAS No.: 65838-95-1
M. Wt: 221.29 g/mol
InChI Key: JALKXPURISYHHL-UHFFFAOYSA-N
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Description

3,3'-(Butylimino)bispropane-1,2-diol is a tertiary amine-based compound with a butyl (C₄H₉) alkyl chain bridging two propane-1,2-diol moieties via an imino group. These compounds belong to the class of non-ionic surfactants, characterized by their amphiphilic nature due to the hydrophilic diol groups and hydrophobic alkyl chains .

The butylimino variant is expected to exhibit intermediate properties between shorter-chain analogs (e.g., methyl or ethyl derivatives) and longer-chain homologs (e.g., dodecyl or octadecyl derivatives). Its synthesis likely follows pathways similar to those for related imino-bispropanediols, involving condensation reactions between butylamine and propane-1,2-diol derivatives under controlled conditions .

Properties

CAS No.

65838-95-1

Molecular Formula

C10H23NO4

Molecular Weight

221.29 g/mol

IUPAC Name

3-[butyl(2,3-dihydroxypropyl)amino]propane-1,2-diol

InChI

InChI=1S/C10H23NO4/c1-2-3-4-11(5-9(14)7-12)6-10(15)8-13/h9-10,12-15H,2-8H2,1H3

InChI Key

JALKXPURISYHHL-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC(CO)O)CC(CO)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 3,3'-(Butylimino)bispropane-1,2-diol and its analogs:

Compound Substituent (R) Molecular Formula Molecular Weight Solubility Key Applications References
This compound C₄H₉ (Butyl) C₁₁H₂₃NO₄ 233.31 (calculated) Likely water-miscible Surfactants, organic synthesis Inferred
3,3'-(Dodecylimino)bispropane-1,2-diol C₁₂H₂₅ (Dodecyl) C₁₈H₃₉NO₄ 333.51 Slightly water-soluble Non-ionic surfactants, emulsifiers
3,3'-(Octadecylimino)bispropane-1,2-diol C₁₈H₃₇ (Octadecyl) C₂₄H₅₁NO₄ 433.67 Lipophilic Industrial surfactants, lubricants
3,3'-(Phenylimino)bispropane-1,2-diol C₆H₅ (Phenyl) C₁₅H₁₉NO₄ 277.32 Organic solvent-soluble Pharmaceutical intermediates, catalysts
3,3'-Oxybis(propane-1,2-diol) O (Oxygen bridge) C₆H₁₄O₆ 182.17 Highly water-soluble Solvents, polymer precursors

Structural and Functional Insights

Alkyl Chain Length Effects: The butylimino derivative (C₄) is expected to have lower hydrophobicity compared to dodecylimino (C₁₂) and octadecylimino (C₁₈) analogs. Longer alkyl chains enhance surfactant efficiency by reducing critical micelle concentration (CMC) but may compromise water solubility . The octadecylimino variant (C₂₄H₅₁NO₄) exhibits higher molecular weight and lipophilicity, making it suitable for heavy-duty industrial applications like lubricant additives .

Substituent Type: The phenylimino analog (CAS 57302-22-4) replaces the alkyl chain with an aromatic ring, significantly altering solubility and reactivity. Its applications shift toward organic synthesis and catalysis due to enhanced stability in non-polar environments . The oxygen-bridged analog 3,3'-Oxybis(propane-1,2-diol) (CAS 627-82-7) lacks the imino group, resulting in higher polarity and water solubility, ideal for hydrophilic formulations .

Biological and Industrial Relevance: Dodecylimino derivatives are used in non-ionic surfactants for cosmetics and detergents, leveraging their mildness and biodegradability .

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